molecular formula C7H6BNO3S B6342464 5-(Thiazol-2-yl)furan-2-boronic acid CAS No. 2096330-95-7

5-(Thiazol-2-yl)furan-2-boronic acid

Cat. No.: B6342464
CAS No.: 2096330-95-7
M. Wt: 195.01 g/mol
InChI Key: BSWISSIIJCBBFQ-UHFFFAOYSA-N
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Description

5-(Thiazol-2-yl)furan-2-boronic acid is a boronic acid derivative with the molecular formula C7H6BNO3S and a molecular weight of 195.01 g/mol . This compound is characterized by the presence of both a thiazole ring and a furan ring, which are connected through a boronic acid group. It is used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Thiazol-2-yl)furan-2-boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Thiazol-2-yl)furan-2-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Hydroxylated derivatives.

    Reduction: Reduced thiazole or furan derivatives.

Scientific Research Applications

5-(Thiazol-2-yl)furan-2-boronic acid has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(Thiazol-2-yl)furan-2-boronic acid involves its ability to participate in various chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a carbon-carbon bond . The thiazole and furan rings contribute to the compound’s reactivity and stability, making it a valuable reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Thiazol-2-yl)furan-2-boronic acid is unique due to the presence of both thiazole and furan rings, which enhance its reactivity and versatility in chemical reactions. This dual-ring structure allows it to participate in a wider range of reactions compared to similar compounds.

Properties

IUPAC Name

[5-(1,3-thiazol-2-yl)furan-2-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BNO3S/c10-8(11)6-2-1-5(12-6)7-9-3-4-13-7/h1-4,10-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWISSIIJCBBFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(O1)C2=NC=CS2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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